Methyl 3-cyanopyrrolidine-3-carboxylate
Description
Methyl 3-cyanopyrrolidine-3-carboxylate is a pyrrolidine-based compound characterized by a cyano (-CN) and a methyl ester (-COOCH₃) group at the 3-position of the pyrrolidine ring. This structure renders it a versatile intermediate in organic synthesis and medicinal chemistry. The compound is synthesized via cycloaddition reactions, as demonstrated in a 2010 study where a 72% combined yield was achieved using 2-cyanoacrylate precursors under optimized conditions . Its electron-withdrawing cyano group enhances reactivity, making it valuable for constructing pharmacologically active molecules, such as urea derivatives with high purity (>99%) .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 3-cyanopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-11-6(10)7(4-8)2-3-9-5-7/h9H,2-3,5H2,1H3 |
InChI Key |
VDKHVODAICVBQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCNC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyanopyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing five-membered heterocycles .
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyanopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
Methyl 3-cyanopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 3-cyanopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s cyano and carboxylate groups play a crucial role in binding to target proteins, influencing their activity. Molecular docking studies have shown that the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Substituent Impact :
- Cyano Group: Enhances electrophilicity, facilitating nucleophilic additions (e.g., in urea formation ).
Physicochemical Properties
Critical physicochemical parameters are summarized below:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
